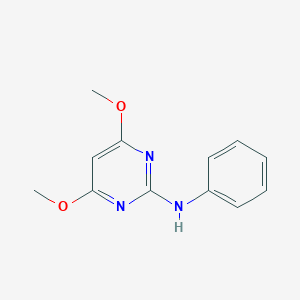

4,6-Dimethoxy-N-phenylpyrimidin-2-amine

描述

4,6-Dimethoxy-N-phenylpyrimidin-2-amine (CAS: N/A; Molecular Formula: C₁₂H₁₃N₃O₂; Molecular Weight: 231.25 g/mol) is a pyrimidine derivative featuring methoxy groups at positions 4 and 6 and an aromatic phenyl group at the 2-amino position . The methoxy groups contribute to increased polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-N-phenylpyrimidin-2-amine typically involves multiple steps. One common method starts with the reaction of o-methyl isourea salt and cyanoacetate, leading to the formation of 4-amino-2,6-dimethoxypyrimidine through condensation, methylation, and self-cyclization . Another method involves the addition of anhydrous methanol, a solvent, and malononitrile, followed by a series of condensation, cyclization, and methoxylation reactions .

Industrial Production Methods

Industrial production methods aim to optimize the yield and selectivity of the reaction while minimizing waste and environmental impact. The process typically involves the use of green chemistry principles, such as the use of non-toxic solvents and catalysts, to achieve efficient and sustainable production .

化学反应分析

Types of Reactions

4,6-Dimethoxy-N-phenylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

4,6-Dimethoxy-N-phenylpyrimidin-2-amine is primarily studied for its potential as an anti-inflammatory agent. Research indicates that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests its application in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR):

Studies on SAR have shown that modifications to the methoxy groups can significantly influence the compound's biological potency. For instance, derivatives with varying substituents exhibit different levels of COX inhibition, highlighting the importance of structural features in drug design .

Case Study:

A study assessed the binding affinity of this compound to COX enzymes using molecular docking techniques. Results indicated that specific modifications could enhance binding efficiency, suggesting pathways for optimizing therapeutic efficacy .

Antimicrobial Properties:

Beyond its anti-inflammatory potential, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits significant effects against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Cancer Research:

Research has also pointed towards its anticancer properties. The compound's ability to modulate signaling pathways related to cell growth and apoptosis positions it as a potential therapeutic agent in oncology .

Materials Science

Organic Semiconductors:

In materials science, this compound is explored for its applications in organic semiconductors. Its electronic properties can be harnessed in developing advanced materials for electronic devices .

Polymer Development:

The compound serves as an intermediate in synthesizing polymers with specific electronic properties, further expanding its utility beyond pharmaceuticals into industrial applications .

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from substituted malonic acid derivatives and phenylurea compounds under acidic conditions. Key steps include:

- Cyclization: Formation of the pyrimidine ring.

- Methylation: Introduction of methoxy groups at the 4 and 6 positions.

- Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity .

Major Products and Reactions

The compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxides | Hydrogen peroxide |

| Reduction | Forms amines or other reduced forms | Lithium aluminum hydride |

| Substitution | Introduces different functional groups at the amine position | Alkyl halides |

作用机制

The mechanism of action of 4,6-Dimethoxy-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context .

相似化合物的比较

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- Methoxy vs. Methyl Groups : Methoxy substituents (in the target compound) increase electron density on the pyrimidine ring compared to methyl groups, enhancing nucleophilic aromatic substitution reactivity .

- Aromatic vs. Aliphatic Amines : The N-phenyl group in this compound provides planar rigidity, whereas aliphatic amines (e.g., N,N-diethyl in ) introduce conformational flexibility .

Crystallographic Properties :

- The benzimidazole derivative (C₁₃H₁₃N₅) crystallizes in a triclinic system (space group P1) with a data-to-parameter ratio of 16.1, indicating robust structural resolution .

Applications :

- Agrochemicals : The target compound serves as an intermediate for 2-(4,6-dimethoxy)-pyrimidyloxy benzylamine derivatives, a class of eco-friendly pesticides .

- Pharmaceuticals : Compounds like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine may exhibit enhanced binding to biological targets due to benzimidazole's π-stacking capability .

Electronic and Steric Considerations

- Electron-Donating vs. Electron-Withdrawing Groups :

- Steric Hindrance: Bulky substituents (e.g., phenoxycarbonyl in ) reduce reaction rates in sterically sensitive processes like SNAr (nucleophilic aromatic substitution).

生物活性

Overview

4,6-Dimethoxy-N-phenylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits potential as an antitumor agent and shows promising antimicrobial properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 231.25 g/mol. The presence of methoxy groups at positions 4 and 6 enhances its solubility and stability, which are critical factors for biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, revealing that it could inhibit cell proliferation effectively. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Study: Antitumor Efficacy

A recent investigation demonstrated that this compound showed a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 38 nM to 66 nM against multiple cancer cell lines, indicating potent anticancer activity compared to standard treatments like Erlotinib.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial efficacy. It has shown activity against a range of bacterial strains, both Gram-positive and Gram-negative.

Table: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 200 µg/mL |

| Candida albicans | 150 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL |

This table summarizes findings from various studies indicating the effectiveness of this compound against different pathogens .

Antitumor Mechanism

The antitumor activity of this compound is believed to stem from its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it may target pathways related to DNA synthesis and repair, leading to increased apoptosis in malignant cells.

Antimicrobial Mechanism

For its antimicrobial effects, the compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis mechanisms within microbial cells. The presence of methoxy groups enhances its interaction with biological targets, improving its efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in determining its biological activity. The methoxy substituents are essential for enhancing solubility and binding affinity to molecular targets. Comparative studies with similar compounds have shown that variations in substitution patterns can significantly affect both anticancer and antimicrobial activities.

Comparison with Analogous Compounds

| Compound | GI50 (nM) | MIC (µg/mL) |

|---|---|---|

| This compound | 38 - 66 | Varies (see above) |

| N-phenylpyrimidin-2-amine | Higher | Higher |

| 4,6-Dimethyl-N-phenylpyrimidin-2-amine | Higher | Lower |

This comparison illustrates how the presence of methoxy groups contributes to enhanced bioactivity compared to other derivatives .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dimethoxy-N-phenylpyrimidin-2-amine in a laboratory setting?

A robust synthetic route involves nucleophilic aromatic substitution. React 2-chloro-4,6-dimethoxypyrimidine with aniline in ethanol under reflux (12–24 hours) with a base like K₂CO₃. Purify via column chromatography (ethyl acetate/hexane gradient) or recrystallization. This method is analogous to protocols for related pyrimidines, ensuring high yields (70–85%) and purity (>95%) .

Q. How can researchers determine the crystal structure of this compound using X-ray crystallography?

Key steps include:

Crystal growth : Use slow evaporation of chloroform/acetone (1:5 v/v) .

Data collection : Employ Mo/Kα radiation at 100 K.

Structure solution : Use direct methods (SHELXS) and refine with SHELXL .

Validation : Report critical metrics: R factor (<0.05), data-to-parameter ratio (>15:1), and mean σ(C–C) (<0.004 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).

- Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 272).

- IR spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Address inconsistencies by:

Restraint application : Use SHELXL’s DELU and SIMU commands to stabilize thermal parameters.

Twinned data analysis : Employ TWIN/BASF commands for non-merohedral twinning .

Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What experimental strategies analyze the electronic effects of methoxy and phenyl substituents on the pyrimidine ring?

- X-ray crystallography : Compare bond lengths (e.g., C–O vs. C–N) to assess resonance effects .

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potentials and frontier molecular orbitals .

- Hammett studies : Correlate substituent σ values with reaction rates in nucleophilic substitution .

Q. How can researchers design experiments to study this compound’s potential as a kinase inhibitor?

Enzyme assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, CDK2) using ADP-Glo™ kits.

Molecular docking : Perform AutoDock Vina simulations with kinase PDB structures (e.g., 1M17) to predict binding modes.

SAR analysis : Synthesize analogs (e.g., varying methoxy positions) to map pharmacophore requirements .

属性

IUPAC Name |

4,6-dimethoxy-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-8-11(17-2)15-12(14-10)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIGGTCDMPWFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575762 | |

| Record name | 4,6-Dimethoxy-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110235-27-3 | |

| Record name | 4,6-Dimethoxy-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。